molecular formula C16H14N2O2 B11857024 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol CAS No. 656233-97-5

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11857024
CAS No.: 656233-97-5
M. Wt: 266.29 g/mol
InChI Key: VXGZFQCAPGWPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound with a unique structure that combines an aminophenyl group with a methoxyisoquinolinol framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the methoxyisoquinolinol core can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)benzonitrile: Shares the aminophenyl group but differs in the core structure.

    4-(3-Aminophenyl)phenol: Similar functional groups but lacks the isoquinolinol framework.

    4-(3-Aminophenyl)isoquinoline: Similar core structure but without the methoxy group.

Uniqueness

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol is unique due to its combination of functional groups and core structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

656233-97-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3

InChI Key

VXGZFQCAPGWPDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.